![molecular formula C19H19N3OS2 B2411704 Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421499-21-9](/img/structure/B2411704.png)
Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential applications . It is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzothiazole ring connected to a piperidine ring via a methanone group .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of the Benzo[d]thiazol scaffold, including compounds structurally related to Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, show promising antimicrobial properties. For example, compounds with the benzo[d]thiazol backbone have been synthesized and tested for their effectiveness against various bacterial and fungal strains, indicating variable and modest activity against the investigated strains (Patel, Agravat, & Shaikh, 2011). This suggests that modifications to the chemical structure, such as those in this compound, could further enhance antimicrobial efficacy.
Anticancer Activity
The structural complexity of Benzo[d]thiazol derivatives lends them to exploration for anticancer activity. A novel bioactive heterocycle with a piperidin and morpholino methanone structure was synthesized from a compound structurally similar to this compound and evaluated for antiproliferative activity, demonstrating potential anticancer properties (Prasad et al., 2018). This indicates that derivatives of Benzo[d]thiazol could be promising candidates for anticancer drug development.
Synthesis of Novel Organic Compounds
The Benzo[d]thiazol scaffold is instrumental in the synthesis of novel organic compounds with potential biological activities. For instance, the synthesis of thiazolyl pyrazole and benzoxazole derivatives incorporating the benzo[d]thiazol unit has been reported, which were subsequently screened for their antibacterial activities, highlighting the versatility of the Benzo[d]thiazol backbone in the design of new molecules with significant biological applications (Landage, Thube, & Karale, 2019).
Future Directions
Mechanism of Action
Target of Action
The compound Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the target of this compound is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacteria, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacteria .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-19(18-21-15-5-1-2-6-16(15)25-18)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUMECAISOZXEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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